

comparing Pivanex and SAHA (Vorinostat) as HDAC inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to **Pivanex** (Devimistat) and SAHA (Vorinostat) for Cancer Research

For researchers and drug development professionals, understanding the nuances of anticancer agents is paramount. This guide provides a detailed comparison of two notable compounds: **Pivanex**, also known as devimistat (formerly AN-9), and SAHA (vorinostat). While historically both have been associated with histone deacetylase (HDAC) inhibition, current understanding reveals distinct primary mechanisms of action, which are critical for their application in research and clinical development.

Mechanism of Action: A Tale of Two Targets

Initially explored as a butyric acid prodrug with HDAC inhibiting properties, **Pivanex** (devimistat) is now understood to primarily target mitochondrial metabolism.[1][2][3] In contrast, SAHA (vorinostat) is a well-established pan-HDAC inhibitor.[4][5][6]

SAHA (Vorinostat): As a potent, non-selective HDAC inhibitor, vorinostat directly interacts with the catalytic site of Class I, II, and IV HDAC enzymes.[5][6][7] This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and modulating the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[6][7][8]

Pivanex (Devimistat): Devimistat functions as an inhibitor of key mitochondrial enzymes, specifically pyruvate dehydrogenase (PDH) and α -ketoglutarate dehydrogenase (KGDH).[2] By disrupting the tricarboxylic acid (TCA) cycle, it interferes with the altered energy metabolism characteristic of cancer cells, which often rely on mitochondrial pathways for proliferation.[1][2]



[3] While its metabolic precursor, butyric acid, is a known HDAC inhibitor, the primary anticancer activity of devimistat is attributed to its impact on mitochondrial function.[9][10]

Preclinical Efficacy and Potency In Vitro Data

Quantitative data from preclinical studies highlight the different potencies and cellular effects of these compounds.

Table 1: In Vitro Inhibitory Concentrations

Compound	Target	IC50 Value	Cell Line / Assay Conditions	Reference
SAHA (Vorinostat)	HDAC1	10 nM	Enzyme Assay	[4][5]
HDAC3	20 nM	Enzyme Assay	[4][5]	_
Pan-HDAC	~10 nM	General	[11]	
Cell Proliferation	0.146 - 2.697 μM	Cutaneous T-cell Lymphoma (CTCL) cell lines	[11][12]	
Cell Viability	0.85 - 2.82 μM	B-cell lymphoma cell lines (Raji, RL)	[13]	_
Pivanex (Devimistat)	Cell Proliferation	10-1000x more potent than sodium butyrate	Varies	[14]
Cell Cycle	200 μM induces G2-M phase enhancement	Leukemia cell lines	[15]	



Note: Direct comparative IC50 values for **Pivanex** against specific HDACs are not as widely published as for SAHA, reflecting the shift in understanding its primary mechanism.

In Vivo Data

Both agents have demonstrated anti-tumor effects in animal models.

- SAHA (Vorinostat): In vivo studies have shown that vorinostat can inhibit tumor growth and is orally active.[4][16] For instance, in a mouse model of B cell lymphoma, vorinostat induced apoptosis and a marked accumulation of cells with DNA fragmentation.[11]
- **Pivanex** (Devimistat): Preclinical studies have shown that **Pivanex** exhibits anti-tumor activity and, notably, demonstrates synergy when combined with taxanes like docetaxel in non-small cell lung cancer (NSCLC) models.[14][17][18][19]

Clinical Trial Overview

Both drugs have undergone extensive clinical investigation, with SAHA (vorinostat) being an approved drug and **Pivanex** (devimistat) being investigational.

Table 2: Summary of Clinical Trial Findings

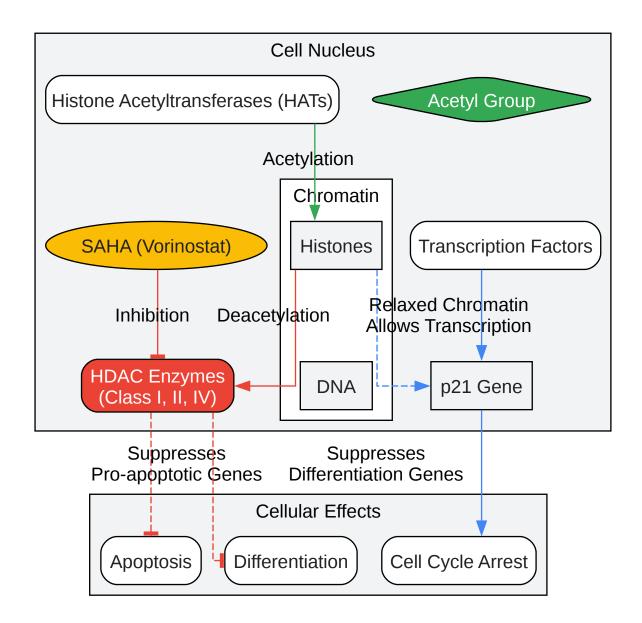


Feature	Pivanex (Devimistat)	SAHA (Vorinostat)	
Status	Investigational[20]	Approved	
Primary Indications Studied	Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer, Acute Myeloid Leukemia (AML)[1][21][22][23]	Cutaneous T-cell Lymphoma (CTCL), other hematological and solid tumors[24]	
Administration	Intravenous infusion[22][23]	Oral[24]	
Observed Efficacy (Single Agent)	In advanced NSCLC, showed partial responses (6.4%) and stable disease (30%) in heavily pretreated patients.[22][23]	In heavily pretreated CTCL patients, a partial response rate of ~24% was observed. [24]	
Common Toxicities	Well-tolerated; most common are transient grade 1-2 fatigue, nausea, and dysgeusia.[22] [23]	Fatigue, thrombocytopenia, diarrhea, and nausea are common.[24]	
Combination Therapy	Investigated in combination with docetaxel for NSCLC and with modified FOLFIRINOX for pancreatic cancer.[17][18][25]	Studied in combination with various agents, including chemotherapy and targeted therapies.[26][27][28]	

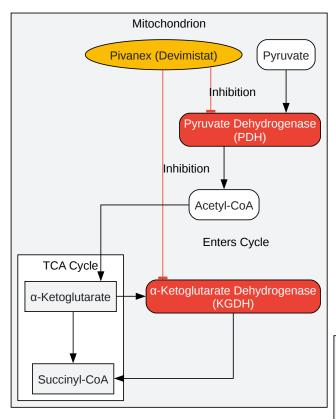
Signaling Pathways and Experimental Workflows

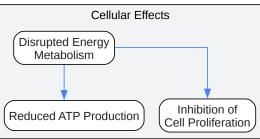
Visualizing the distinct mechanisms and the general process for evaluating such inhibitors is crucial for experimental design.



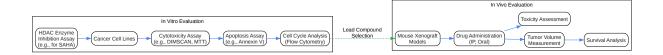












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Devimistat Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Devimistat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vorinostat Wikipedia [en.wikipedia.org]
- 7. Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mechanisms and Clinical Significance of Histone Deacetylase Inhibitors: Epigenetic Glioblastoma Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the butyrate prodrug pivaloyloxymethyl butyrate (AN9) on a mouse model for spinal muscular atrophy PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]



- 12. abmole.com [abmole.com]
- 13. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and resensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program
 PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. Pivalyloxymethyl butyrate | C10H18O4 | CID 60748 PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Phase II trial of the histone deacetylase inhibitor pivaloyloxymethyl butyrate (Pivanex, AN-9) in advanced non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. ashpublications.org [ashpublications.org]
- 25. ascopubs.org [ascopubs.org]
- 26. A Phase I/II Trial of Vorinostat (SAHA) in Combination with Rituximab-CHOP in Patients with Newly Diagnosed Advanced Stage Diffuse Large B-Cell Lymphoma (DLBCL): SWOG S0806 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Phase I/II Study of Suberoylanilide Hydroxamic Acid (SAHA) in Combination with Trastuzumab (Herceptin) in Patients with Advanced Metastatic and/or Local Chest Wall Recurrent HER2-Amplified Breast Cancer: A trial of the ECOG-ACRIN Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NCI 6896: a phase I trial of vorinostat (SAHA) and isotretinoin (13-cis retinoic acid) in the treatment of patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing Pivanex and SAHA (Vorinostat) as HDAC inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1678495#comparing-pivanex-and-saha-vorinostat-as-hdac-inhibitors]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com